molecular formula C8H13ClN2 B1424454 (R)-1-(4-Pyridinyl)propylamine 2hcl CAS No. 1311254-88-2

(R)-1-(4-Pyridinyl)propylamine 2hcl

Cat. No. B1424454
CAS RN: 1311254-88-2
M. Wt: 172.65 g/mol
InChI Key: GYHUQCUWRLXHKU-DDWIOCJRSA-N
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Description

Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .


Synthesis Analysis

Pyridinium salts have been synthesized through various routes . They have been used as ionic liquids, ylides, and have shown anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase properties .


Molecular Structure Analysis

The molecular structure of pyridinium salts is diverse . They have been used in materials science and biological issues related to gene delivery .


Chemical Reactions Analysis

Pyridinium salts have shown a wide range of reactivity . They have been used in various research topics due to their reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyridinium salts vary . They have been used in various applications due to their diverse properties .

Scientific Research Applications

Drug Development

®-1-(4-Pyridinyl)propylamine 2hcl: is a versatile compound in the realm of drug development. It serves as a building block for creating structurally diverse pyridinium salts, which are integral to many bioactive pharmaceuticals. These salts have been used in the synthesis of various drugs due to their reactivity and functional group compatibility. They play a crucial role in the development of medications with anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase properties .

Catalysis

In catalysis, ®-1-(4-Pyridinyl)propylamine 2hcl contributes significantly to the synthesis of pyridinium salts. These salts are known for their role in facilitating various chemical reactions, including those that are part of organic synthesis processes . The compound’s ability to act as a ligand can improve the photocatalytic performance of metal–organic frameworks, particularly in CO2 reduction, which is a critical area of research in addressing climate change .

Material Synthesis

The compound’s application extends to material science, where it is used in the synthesis of new materials. Its involvement in the creation of pyridinium ionic liquids and ylides is notable, as these materials have unique properties that make them suitable for advanced applications, such as in electronic devices and as solvents for chemical reactions .

Biological Research

®-1-(4-Pyridinyl)propylamine 2hcl: also finds use in biological research, particularly in studies related to gene delivery. Pyridinium salts derived from this compound can interact with genetic material, which is essential for understanding gene function and for developing gene therapy techniques .

Mechanism of Action

The mechanism of action of pyridinium salts is diverse and depends on their structure and reactivity .

Future Directions

Pyridinium salts have potential applications in various fields, including materials science and biological issues related to gene delivery . Their diverse structures and properties make them a promising area for future research .

properties

IUPAC Name

(1R)-1-pyridin-4-ylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-2-8(9)7-3-5-10-6-4-7;/h3-6,8H,2,9H2,1H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHUQCUWRLXHKU-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=NC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=NC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(4-Pyridinyl)propylamine 2hcl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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